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Compound of Interest

Compound Name: 5-Bromo-7-iodo-1H-indole

Cat. No.: B055206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of di-

halogenated indoles. It is designed to serve as a core resource for researchers, scientists, and

professionals involved in drug development who are working with these promising heterocyclic

compounds. This document summarizes key quantitative crystallographic data, details relevant

experimental protocols, and visualizes associated biological signaling pathways.

Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs. The strategic placement of halogen atoms on

the indole ring profoundly influences the molecule's physicochemical properties, including

lipophilicity, metabolic stability, and binding interactions with biological targets. Di-halogenated

indoles, in particular, have demonstrated significant potential in various therapeutic areas,

including as antifungal and anticoagulant agents. Understanding their three-dimensional

structure at an atomic level through crystal structure analysis is paramount for rational drug

design and development. This guide delves into the structural intricacies of di-halogenated

indoles, offering a foundation for further research and application.
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The following tables summarize key crystallographic data for representative di-halogenated

indole derivatives. This information is crucial for understanding the impact of halogen

substitution on the molecular geometry and crystal packing.

Table 1: Crystal Data and Structure Refinement for Di-halogenated Indole Derivatives

Parameter
4,6-Dibromo-2,3,3-
trimethyl-3H-indole[1]

5,7-Dichloro-1H-indole-2,3-
dione

Chemical Formula C₁₁H₁₁Br₂N C₈H₃Cl₂NO₂

Formula Weight 317.02 216.00

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 7.8583 (4) 10.1981 (8)

b (Å) 14.5458 (7) 5.9682 (5)

c (Å) 10.1993 (5) 13.5686 (11)

α (°) 90 90

β (°) 109.438 (2) 108.572 (3)

γ (°) 90 90

Volume (Å³) 1099.31 (9) 782.93 (11)

Z 4 4

Temperature (K) 293(2) 296(2)

Radiation (λ, Å) Mo Kα (0.71073) Mo Kα (0.71073)

R-factor (%) 4.31 3.65

Table 2: Selected Bond Lengths and Angles for 4,6-Dibromo-2,3,3-trimethyl-3H-indole[1]
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Bond Length (Å) Angle Degree (°)

Br1-C4 1.892(4) C5-C4-Br1 120.3(3)

Br2-C6 1.889(4) C7-C6-Br2 121.2(3)

N1-C2 1.281(5) C2-N1-C8 108.5(3)

N1-C8 1.479(5) C3-C2-N1 110.8(4)

C2-C3 1.505(6) C4-C5-C6 120.5(4)

C4-C5 1.385(6) C5-C6-C7 120.4(4)

C6-C7 1.386(6) C6-C7-C8 118.0(4)

C7-C8 1.391(6) C7-C8-N1 109.9(3)

Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the

synthesis, crystallization, and crystal structure determination of di-halogenated indoles.

Synthesis of Di-halogenated Indoles
The synthesis of di-halogenated indoles can be achieved through various established methods.

A common approach involves the electrophilic halogenation of an indole precursor. For

instance, the synthesis of 4,6-dibromoindole can be performed, although specific details for this

exact compound are not readily available in the searched literature, analogous syntheses for

other brominated indoles often utilize reagents like N-bromosuccinimide (NBS) in a suitable

solvent. The Batcho-Leimgruber indole synthesis is another versatile method for preparing

substituted indoles.[2]

General Protocol for Bromination of Indoles:

Dissolve the indole starting material in a suitable solvent (e.g., acetonitrile, dichloromethane,

or acetic acid).

Add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled

temperature (often room temperature or below).
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Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium

thiosulfate solution).

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The choice

of solvent and crystallization technique is crucial and often requires empirical optimization.

Common Crystallization Techniques:

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is

allowed to evaporate slowly at a constant temperature. This method is straightforward but

may not always yield the best quality crystals.

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed

in a small open vial, which is then placed in a larger sealed container with a more volatile

solvent in which the compound is less soluble. The gradual diffusion of the more volatile

solvent into the solution of the compound reduces its solubility and promotes crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible

solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents

can lead to the growth of high-quality crystals.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular

structure of a crystalline compound. The process involves irradiating a single crystal with a

monochromatic X-ray beam and analyzing the resulting diffraction pattern.
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Typical Experimental Workflow:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer, and a complete set of

diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically

collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

Structure Solution: The initial crystal structure is determined from the diffraction data using

direct methods or Patterson methods.

Structure Refinement: The atomic positions and other structural parameters are refined

against the experimental data using least-squares methods to obtain the final, accurate

crystal structure.

Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular

interactions within a crystal. The Hirshfeld surface is a three-dimensional surface that defines

the space of a molecule in a crystal, and it is colored according to the nature and proximity of

intermolecular contacts.

Methodology:

The crystal structure data (in CIF format) is used as input for software such as

CrystalExplorer.

The Hirshfeld surface is generated, which partitions the crystal space into regions belonging

to each molecule.

The surface is mapped with properties like dnorm (normalized contact distance), which

highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate

contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or

halogen bonds.

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, providing a

quantitative summary of the different types of intermolecular contacts present in the crystal.
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Signaling Pathways and Drug Development
Applications
Di-halogenated indoles have emerged as promising scaffolds in drug discovery, targeting

various biological pathways.

Antifungal Activity
Certain di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit

potent antifungal activity against drug-resistant Candida species.[3][4] Their mechanism of

action is believed to involve the induction of oxidative stress through the generation of reactive

oxygen species (ROS). This increase in ROS can interfere with key cellular processes,

including the Ras1–cAMP–Efg1 signaling cascade, which is a master regulator of

morphogenesis and virulence in Candida.[3] By disrupting this pathway, these compounds

inhibit the yeast-to-hyphae transition, a critical step in fungal pathogenesis and biofilm

formation.
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Caption: Antifungal mechanism of di-halogenated indoles.

Anticoagulant Activity: Factor Xa Inhibition
Di-halogenated indoles have also been investigated as inhibitors of Factor Xa (FXa), a critical

enzyme in the coagulation cascade.[5] FXa is responsible for the conversion of prothrombin to

thrombin, which in turn leads to the formation of fibrin clots. By inhibiting FXa, these

compounds can effectively prevent thrombosis. The indole scaffold can form hydrogen bonds

with key residues in the active site of FXa, such as Gly218, while the halogen substituents can

engage in favorable interactions with hydrophobic pockets, for example, involving Tyr228.[5]
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This targeted inhibition makes di-halogenated indoles attractive candidates for the

development of novel oral anticoagulants.
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Caption: Inhibition of the coagulation cascade by di-halogenated indoles.

Conclusion
The crystal structure analysis of di-halogenated indoles provides invaluable insights into their

molecular architecture and intermolecular interactions, which are fundamental to their biological

activity. The data presented in this guide, along with the outlined experimental protocols and

visualized signaling pathways, offer a solid foundation for researchers engaged in the design

and development of novel therapeutics based on this versatile chemical scaffold. Further

exploration into a wider array of di-halogenated indoles is warranted to expand our

understanding and fully harness their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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